An In-depth Technical Guide to 2,4-Difluorophenylboronic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,4-Difluorophenylboronic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic applications of 2,4-Difluorophenylboronic acid. This valuable reagent is a cornerstone in modern organic synthesis, particularly in the formation of carbon-carbon bonds essential for the development of novel pharmaceuticals and advanced materials. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and a key cross-coupling reaction are provided.
Core Chemical Properties
2,4-Difluorophenylboronic acid is an off-white to light beige or yellow powder.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BF₂O₂ | [2][3][4] |
| Molecular Weight | 157.91 g/mol | [2][4][5] |
| Melting Point | 247-250 °C | [1][6] |
| Appearance | Off-white to light beige or yellow powder | [1] |
| Assay | ≥95% | [6] |
Molecular Structure and Identification
The molecular structure of 2,4-Difluorophenylboronic acid is characterized by a planar conformation, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[7] This structural feature is significant for its reactivity.
| Identifier | Value | Source |
| CAS Number | 144025-03-6 | [2][4][6] |
| Canonical SMILES | C1=CC(=C(C=C1F)B(O)O)F | [6] |
| InChI | InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | [4][6] |
| InChIKey | QQLRSCZSKQTFGY-UHFFFAOYSA-N | [3][4][6] |
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C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
C1 -- B[label=""]; B -- O1 [label=""]; B -- O2 [label=""]; O1 -- H1[label=""]; O2 -- H2[label=""];
C2 -- F1 [label=""]; C4 -- F2 [label=""];
C3 -- H3[label=""]; C5 -- H4[label=""]; C6 -- H5[label=""]; }
Caption: Molecular structure of 2,4-Difluorophenylboronic acid.
Experimental Protocols
Synthesis of 2,4-Difluorophenylboronic Acid
A common method for the synthesis of 2,4-Difluorophenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate (B1201080).[1][2]
Materials:
-
Trimethyl borate
-
2,4-Difluorophenylmagnesium bromide
-
Tetrahydrofuran (B95107) (THF)
-
Sulfuric acid (10% solution)
-
Ethyl ether
-
Water
Procedure:
-
In a reactor under a nitrogen atmosphere, add 125 mL of tetrahydrofuran.
-
Maintain the temperature at -15 °C and simultaneously add a solution of trimethyl borate (25.98 g, 0.25 mol) in 200 mL of tetrahydrofuran and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in 200 mL of tetrahydrofuran over 1 hour.[1][2]
-
After the addition is complete, stir the reaction mixture at -15 °C for an additional 15 minutes.[1][2]
-
Raise the temperature to 0 °C and slowly add 17.5 mL of water over 10 minutes, followed by the slow addition of 125 mL of 10% sulfuric acid over 15 minutes.[2]
-
Add 250 mL of water to ensure complete dissolution of the product.[2]
-
Extract the aqueous solution with ethyl ether (3 x 150 mL).[1][2]
-
Combine the organic phases and evaporate to dryness under reduced pressure to obtain crude 2,4-difluorophenylboronic acid.[1][2] The crude product can often be used in subsequent reactions without further purification.[1][2]
Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of Diflunisal
2,4-Difluorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.[8] A notable application is in the synthesis of Diflunisal, a nonsteroidal anti-inflammatory drug.
Materials:
-
Palladium catalyst (e.g., PdCl₂)
-
5-Bromosalicylic acid
-
2,4-Difluorophenylboronic acid
-
Potassium carbonate (K₂CO₃) aqueous solution (6% by mass)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid solution
Procedure:
-
Disperse the palladium catalyst (0.03 mmol) in a 1:1 (v/v) mixture of N,N-dimethylformamide and deionized water (14 mL total volume) at 20 °C for 10 minutes using ultrasonic dispersion to ensure uniform distribution.[7]
-
Sequentially add 5-bromosalicylic acid (3.0 mmol) and 2,4-difluorophenylboronic acid (4.5 mmol) to the solvent mixture.[7]
-
Add 10 mL of a 6% mass concentration aqueous solution of potassium carbonate.[7]
-
Subject the reaction mixture to ultrasonic irradiation at 175 W power intensity for 100 minutes, maintaining the temperature at 75 °C.[7]
-
After the reaction, separate the heterogeneous catalyst by vacuum filtration.[7]
-
Acidify the filtrate by the incremental addition of hydrochloric acid solution until the pH reaches 2.[7]
-
Induce precipitation of the product by diluting with 200 mL of deionized water.[7]
-
Collect the resulting fibrous white solid by vacuum filtration and wash it multiple times with water.[7]
-
Dry the purified crystalline material overnight at 50 °C in a convection oven to obtain Diflunisal.[7]
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle. The workflow for the synthesis of Diflunisal using this reaction is a practical example of its application.
Caption: Experimental workflow for the synthesis of Diflunisal.
The generalized mechanism of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
